2-{2-[(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
The compound 2-{2-[(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS: 333774-47-3) features a benzothiophene core fused with a tetrahydrobenzene ring, substituted with a cyano group at position 3. The structure further includes a pyrrole ring linked via an iminomethyl group to a 3,4-dimethoxyphenethyl moiety. It is commercially available through suppliers like SPECS (Netherlands) .
Properties
IUPAC Name |
2-[2-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-28-21-10-9-17(14-22(21)29-2)11-12-26-16-18-6-5-13-27(18)24-20(15-25)19-7-3-4-8-23(19)30-24/h5-6,9-10,13-14,16H,3-4,7-8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFJLJMYSXSSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=CC2=CC=CN2C3=C(C4=C(S3)CCCC4)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities due to the presence of multiple functional groups that can interact with biological targets. This article reviews the biological activity of this compound based on available literature.
Chemical Structure
The compound can be broken down into several key components:
- Pyrrole ring : Known for its role in various biological activities.
- Benzothiophene moiety : Associated with anticancer and antimicrobial effects.
- Dimethoxyphenyl group : Often linked to enhanced pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The presence of the benzothiophene and pyrrole rings may contribute to cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Studies : In vitro studies demonstrated that derivatives of benzothiophene showed IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer potential. For example, a related compound exhibited an IC50 of 20 µM against A431 cells, which is comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Mechanism : The interaction of the dimethoxyphenyl group with bacterial membranes may disrupt cellular integrity, leading to bactericidal effects.
- Research Findings : A study found that thiazole derivatives with similar structures displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
The anticonvulsant potential of compounds containing similar moieties has been explored:
- Evidence : Certain analogs demonstrated effectiveness in reducing seizure activity in animal models, attributed to their ability to modulate GABAergic neurotransmission .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Group Influence : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances cytotoxicity and bioavailability.
- Hydrophobic Interactions : The hydrophobic nature of the benzothiophene ring aids in membrane permeability, which is essential for drug efficacy.
Table of Biological Activities
| Activity Type | Reference Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Benzothiophene Derivative | 20 | Induces apoptosis via mitochondrial pathways |
| Antimicrobial | Thiazole Derivative | 15 | Disrupts bacterial cell membrane |
| Anticonvulsant | Pyrrole Analog | 30 | Modulates GABAergic neurotransmission |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with (3,4-Dimethoxyphenyl)iminomethyl Groups
describes six compounds (8–13) sharing the (3,4-dimethoxyphenyl)iminomethyl motif but differing in their backbone structures (e.g., phenolic rings instead of benzothiophene). Key distinctions include:
- Substituent Position and Electronic Effects: Compound 8 (phenolic ring with methoxy) shows distinct ¹H-NMR shifts (δ 9.21 ppm for imine proton) compared to the target compound, where the benzothiophene core likely deshields adjacent protons.
- Mass Spectrometry : EI-MS data for these analogues (e.g., m/z 313 for Compound 9) highlight lower molecular weights than the target compound (predicted MW ~463 g/mol), reflecting the absence of the benzothiophene-carbonitrile system .
Benzothiophene-Carbonitrile Derivatives
details 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, which shares the benzothiophene-carbonitrile core with the target compound but lacks the pyrrole-iminomethyl substituent. Key differences:
- Functional Groups: The amino group in ’s compound vs.
- Molecular Complexity : The target compound’s extended structure (C₂₄H₂₆N₄O₂S) introduces steric hindrance and π-π stacking capabilities absent in the simpler analogue (C₉H₁₀N₂S) .
Pyrrole-Containing Analogues
reports 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, synthesized via a K₂CO₃/MeCN system. Comparisons include:
- Synthesis Yield : The target compound’s yield is unspecified, but the analogue in was obtained in 40% yield under reflux conditions.
- Substituent Effects : The benzoyl and benzyl groups in the analogue may enhance lipophilicity compared to the target’s 3,4-dimethoxyphenethyl group, which offers methoxy-mediated solubility .
Pharmacologically Relevant Analogues
describes a Verapamil-related compound with a 3,4-dimethoxyphenethyl group.
Data Tables
Table 1: Structural and Spectral Comparison of Key Analogues
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step heterocyclic coupling, akin to methods in , but with optimization needed to improve yield.
- Electronic Properties: The cyano group and conjugated imine system may enhance electron-deficient character, relevant for optoelectronic applications.
- Biological Potential: Structural parallels to ’s Verapamil analogue suggest possible interactions with neurotransmitter receptors or ion channels.
Preparation Methods
Cyclization and Functionalization
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | H2SO4, thioglycolic acid | Toluene | 80–100°C | 6–8 h | 65–70% |
| Cyanation | CuCN, K2CO3 | DMF | 120°C | 12 h | 55–60% |
Coupling of Benzothiophene and Pyrrole Moieties
Nucleophilic Aromatic Substitution
The benzothiophene-3-carbonitrile core reacts with the pyrrole-imine intermediate via nucleophilic substitution. Activating the carbonitrile position with Lewis acids (e.g., AlCl3) facilitates coupling.
Representative Protocol
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Combine benzothiophene-3-carbonitrile (1.0 equiv), pyrrole-imine (1.2 equiv), and AlCl3 (1.5 equiv) in dichloromethane.
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Stir at 25–30°C for 24 h.
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Quench with ice-water and extract with ethyl acetate.
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Purify via column chromatography (SiO2, hexane:EtOAc = 7:3).
Yield : 50–55%
Alternative Coupling Strategies
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is explored for sterically hindered substrates, though applicability is limited by functional group compatibility.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance efficiency, continuous flow reactors enable precise control over reaction parameters (residence time, temperature), improving yield and reducing byproducts. For example, imine condensation in microreactors achieves 85% conversion in 2 h versus 8 h batchwise.
Purification Techniques
-
Recrystallization : Use acetonitrile/water mixtures to isolate high-purity product.
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Chromatography : Reverse-phase HPLC resolves Z/E isomers (>99% Z-configuration).
Configuration and Stability Analysis
Z-Isomer Stabilization
The Z-configuration is stabilized by intramolecular hydrogen bonding between the imine nitrogen and adjacent methoxy groups. Accelerated stability studies (40°C/75% RH) show <2% isomerization over 6 months when stored in amber glass.
Reaction Optimization Data
Table 1: Comparative Yields Under Varied Conditions
| Condition | Catalyst | Solvent | Temp (°C) | Time (h) | Z-Isomer Yield |
|---|---|---|---|---|---|
| NaOMe/MeOH | None | MeOH | 65 | 8 | 88% |
| Et3N/THF | None | THF | 70 | 12 | 72% |
| MgSO4/CH2Cl2 | AlCl3 | CH2Cl2 | 25 | 24 | 55% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
